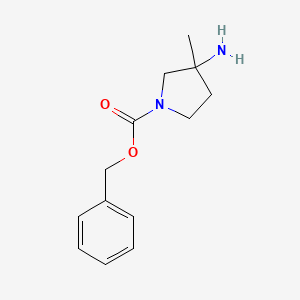

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(14)7-8-15(10-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXVEPWFANRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670495 | |

| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215020-90-8 | |

| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a robust, two-step synthetic route based on established and reliable chemical transformations. The synthesis involves the initial preparation of a key intermediate, benzyl 3-oxopyrrolidine-1-carboxylate, followed by a Strecker-type reaction to introduce the desired 3-amino-3-methyl functionality.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages:

-

Oxidation of N-Cbz-3-hydroxypyrrolidine: The commercially available N-protected alcohol, (R)-(-)-1-Cbz-3-pyrrolidinol, is oxidized to the corresponding ketone, benzyl 3-oxopyrrolidine-1-carboxylate. The Parikh-Doering oxidation is a mild and efficient method for this transformation.

-

Strecker Synthesis: The resulting ketone undergoes a Strecker synthesis. This reaction, typically involving an amine, a cyanide source, and subsequent hydrolysis, can be adapted to introduce both an amino and a methyl group at the C3 position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 3-oxopyrrolidine-1-carboxylate

This procedure details the oxidation of (R)-(-)-1-Cbz-3-pyrrolidinol to benzyl 3-oxopyrrolidine-1-carboxylate using the Parikh-Doering protocol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| (R)-(-)-1-Cbz-3-pyrrolidinol | 221.25 | 1.10 | 4.97 |

| Dichloromethane (DCM) | 84.93 | 8 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 mL | 14.4 |

| Sulfur trioxide pyridine complex | 159.16 | 1.79 | 11.25 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 6.5 mL | - |

| Water | 18.02 | 6 mL | - |

| Ether/Hexane (1:1) | - | 3 x 5 mL | - |

Procedure:

-

Dissolve (R)-(-)-1-Cbz-3-pyrrolidinol (1.10 g) in dichloromethane (8 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Under constant stirring, slowly add N,N-diisopropylethylamine (2.5 mL) dropwise to the cooled solution.

-

Subsequently, add a solution of sulfur trioxide pyridine complex (1.79 g) in dimethyl sulfoxide (6.5 mL).

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by adding water (6 mL).

-

Extract the aqueous phase with a 1:1 mixture of ether and hexane (3 x 5 mL).

-

Combine the organic phases and concentrate them under vacuum.

-

Purify the resulting residue by silica gel column chromatography using a 5:5 mixture of n-hexane and ethyl acetate as the eluent to yield the product.

Expected Yield: Approximately 1.05 g (96%) of benzyl 3-oxopyrrolidine-1-carboxylate as a light yellow oil.

Step 2: Synthesis of this compound

This part of the synthesis involves a modified Strecker reaction on the ketone intermediate to introduce the 3-amino and 3-methyl groups. This is a two-part process involving the formation of an α-aminonitrile followed by the addition of a methyl group.

Part A: Formation of Benzyl 3-amino-3-cyanopyrrolidine-1-carboxylate

This procedure is a general adaptation of the Strecker synthesis for cyclic ketones.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Benzyl 3-oxopyrrolidine-1-carboxylate | 219.24 | 1.0 | 0.00456 |

| Ammonium chloride (NH4Cl) | 53.49 | 0.27 | 0.00505 |

| Sodium cyanide (NaCN) | 49.01 | 0.25 | 0.00510 |

| Aqueous Ammonia (28-30%) | - | ~2 mL | - |

| Ethanol | 46.07 | 15 mL | - |

| Water | 18.02 | 5 mL | - |

Procedure:

-

In a well-ventilated fume hood, dissolve benzyl 3-oxopyrrolidine-1-carboxylate (1.0 g) in ethanol (15 mL) in a round-bottom flask.

-

In a separate beaker, dissolve ammonium chloride (0.27 g) and sodium cyanide (0.25 g) in water (5 mL) and aqueous ammonia (~2 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the aqueous solution to the solution of the ketone at room temperature with vigorous stirring.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding it to a mixture of ice and a suitable acid (e.g., 1M HCl) to neutralize the excess ammonia and cyanide.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile. This intermediate is often used in the next step without extensive purification.

Part B: Conversion of the α-Aminonitrile to this compound

This step involves the reaction of the α-aminonitrile with a methyl organometallic reagent, followed by hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Crude Benzyl 3-amino-3-cyanopyrrolidine-1-carboxylate | ~245.28 | From Part A |

| Methylmagnesium bromide (MeMgBr, 3.0 M in ether) | - | ~2 equivalents |

| Anhydrous Diethyl Ether or THF | - | As needed |

| Saturated aqueous Ammonium Chloride (NH4Cl) | - | As needed |

Procedure:

-

Dissolve the crude α-aminonitrile from Part A in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution (2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity |

| 1. Oxidation | Benzyl 3-oxopyrrolidine-1-carboxylate | (R)-(-)-1-Cbz-3-pyrrolidinol | ~96 | High |

| 2. Strecker Synthesis & Methylation | This compound | Benzyl 3-oxopyrrolidine-1-carboxylate | Variable | Varies |

Note: The yield and purity for Step 2 are indicated as variable as this is a proposed route and would require experimental optimization.

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

This guide provides a detailed, albeit theoretical, pathway for the synthesis of this compound. Researchers and scientists are encouraged to use this as a foundation for their experimental work, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be strictly adhered to throughout all procedures, with special attention given to the handling of hazardous reagents like sodium cyanide.

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate and Its Analogs

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for the precise orientation of substituents, facilitating interactions with various biological targets.[1] Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate represents a potentially important building block in drug discovery, combining the rigid pyrrolidine core with a protected amine and a benzyl ester, features that can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the physicochemical characteristics and synthetic considerations for this class of compounds, drawing on data from close structural analogs.

Physicochemical Properties of Structural Analogs

Due to the limited availability of data for the title compound, the following table summarizes the physicochemical properties of its close analog, Benzyl 3-aminopyrrolidine-1-carboxylate, and its related forms. This information is crucial for understanding its potential behavior in biological systems and for the development of analytical methods.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| Molecular Weight | 220.27 g/mol | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| Boiling Point | 315 °C | (R)-(-)-1-Cbz-3-aminopyrrolidine | |

| Density | 1.155 g/mL at 25 °C | (R)-(-)-1-Cbz-3-aminopyrrolidine | |

| Refractive Index | n20/D 1.548 | (R)-(-)-1-Cbz-3-aminopyrrolidine | |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| logP (calculated) | 1.3562 | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| Hydrogen Bond Donors | 1 | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| Hydrogen Bond Acceptors | 3 | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

| Rotatable Bonds | 2 | Benzyl 3-aminopyrrolidine-1-carboxylate | [3] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of N-Cbz protected aminopyrrolidine derivatives, which are applicable to the synthesis and characterization of this compound.

The synthesis of N-Cbz-3-aminopyrrolidine derivatives typically involves the protection of the pyrrolidine nitrogen with a carboxybenzyl (Cbz) group. This method is a cornerstone in peptide synthesis and the preparation of complex nitrogen-containing heterocycles.[4]

Protocol:

-

Dissolution: Dissolve 3-aminopyrrolidine (1.0 equivalent) in a suitable solvent, such as a mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (2.2 equivalents), to maintain alkaline conditions.

-

Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, perform an aqueous work-up. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

HPLC is a fundamental analytical technique for assessing the purity and quantifying the presence of the target compound in a mixture.

Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

-

Instrumentation Setup:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Processing: Record the chromatograms and determine the retention time of the compound. Calculate the purity based on the peak area percentage.

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways in which this compound or its immediate analogs are involved. The pyrrolidine scaffold is present in a wide range of pharmacologically active molecules targeting diverse biological pathways.[2][5] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a foundational understanding based on its close structural analogs. The presented physicochemical properties, along with generalized synthetic and analytical protocols, offer a valuable starting point for researchers and drug development professionals. The versatility of the pyrrolidine scaffold suggests that this compound holds potential as a key intermediate for the synthesis of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from related compounds and general synthetic methodologies for pyrrolidine derivatives to present a plausible technical profile.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1215020-90-8 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Synonyms | 3-Amino-3-methyl-1-pyrrolidinecarboxylic acid phenylmethyl ester, 1-Cbz-3-amino-3-methylpyrrolidine |

Introduction to Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of biologically active compounds. Its prevalence in natural products, such as the amino acid proline, and its synthetic accessibility have made it a privileged scaffold in medicinal chemistry. Pyrrolidine derivatives are integral components of numerous pharmaceuticals, demonstrating a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The stereochemistry of substituted pyrrolidines often plays a crucial role in their pharmacological activity, making the development of stereoselective synthetic routes a key focus for organic and medicinal chemists.

Proposed Synthesis of this compound

2.1. Experimental Protocol: A Plausible Synthetic Approach

This proposed synthesis involves the protection of a commercially available 3-amino-3-methylpyrrolidine.

Materials:

-

3-Amino-3-methylpyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-3-methylpyrrolidine (1.0 equivalent) in dichloromethane.

-

Base Addition: Add an aqueous solution of sodium bicarbonate (2.0 equivalents) to the reaction mixture.

-

Protection Reaction: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.1 equivalents) dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

2.2. Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the N-Cbz protection of an amino-pyrrolidine derivative.

Caption: Generalized workflow for N-Cbz protection.

Potential Biological Significance and Applications

While specific biological data for this compound is not available, its structural motifs are present in many compounds with significant therapeutic applications. The Cbz-protected amino group is a common feature in peptide synthesis and other areas of medicinal chemistry where temporary masking of a reactive amine is required.

The 3-amino-3-methylpyrrolidine core is a valuable building block in drug discovery. The introduction of a methyl group at the 3-position can influence the compound's conformation and metabolic stability. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors. For instance, substituted pyrrolidines are found in inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and in various antiviral and anticancer agents. The potential applications of this compound would likely be as an intermediate in the synthesis of more complex, biologically active molecules.

The following diagram illustrates the central role of the pyrrolidine scaffold in accessing diverse biologically active compounds.

Caption: The role of the pyrrolidine scaffold in drug discovery.

Conclusion

This compound is a fine chemical with potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental and biological data for this specific compound are limited, its structural relationship to a wide range of bioactive molecules suggests its utility for researchers in drug development. The proposed synthetic methodology, based on established chemical principles, provides a viable route for its preparation. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

Spectroscopic and Structural Elucidation of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its core functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.35 | Multiplet | 5H | Ar-H (Benzyl) | Typical range for aromatic protons of a benzyl group. |

| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph (Benzyl) | Characteristic singlet for the benzylic protons of a Cbz protecting group. |

| ~ 3.50 - 3.20 | Multiplet | 4H | Pyrrolidine ring CH₂ | Protons on the pyrrolidine ring adjacent to the nitrogen and the quaternary carbon. |

| ~ 2.00 - 1.80 | Multiplet | 2H | Pyrrolidine ring CH₂ | Protons on the C4 position of the pyrrolidine ring. |

| ~ 1.60 | Singlet | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. May exchange with D₂O. |

| ~ 1.30 | Singlet | 3H | -CH₃ | Singlet for the methyl group at the C3 position. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155.0 | C =O (Carbamate) | Typical chemical shift for the carbonyl carbon of a carbamate. |

| ~ 137.0 | Ar-C (Quaternary, Benzyl) | The ipso-carbon of the benzyl group. |

| ~ 128.5 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~ 128.0 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~ 127.8 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~ 67.0 | -O-C H₂-Ph (Benzyl) | Benzylic carbon of the Cbz group. |

| ~ 55.0 | Pyrrolidine ring C H₂ | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~ 50.0 | C -NH₂ (Quaternary) | The quaternary carbon at the C3 position of the pyrrolidine ring. |

| ~ 45.0 | Pyrrolidine ring C H₂ | Carbon at the C5 position of the pyrrolidine ring. |

| ~ 35.0 | Pyrrolidine ring C H₂ | Carbon at the C4 position of the pyrrolidine ring. |

| ~ 25.0 | -C H₃ | Methyl group carbon at the C3 position. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~ 3350 - 3250 | N-H Stretch (Amine) | Two bands expected for a primary amine. |

| ~ 3030 | C-H Stretch (Aromatic) | Characteristic of the benzyl group. |

| ~ 2950 - 2850 | C-H Stretch (Aliphatic) | From the pyrrolidine ring and methyl group. |

| ~ 1690 | C=O Stretch (Carbamate) | Strong absorption band typical for the carbamate carbonyl. |

| ~ 1600, 1495 | C=C Stretch (Aromatic) | Characteristic of the benzene ring. |

| ~ 1420 | C-N Stretch (Carbamate) | |

| ~ 1250 | C-O Stretch (Carbamate) | |

| ~ 740, 700 | C-H Bend (Aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Assignment | Notes |

| 249.16 | [M+H]⁺ | Predicted exact mass for the protonated molecule (C₁₃H₁₉N₂O₂⁺). |

| 271.14 | [M+Na]⁺ | Predicted adduct with sodium. |

| 108.08 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

| 86.09 | [C₄H₁₀N]⁺ | Fragment corresponding to the 3-amino-3-methylpyrrolidine ring after loss of the Cbz group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be one in which the compound is fully soluble.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm is common.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids/oils): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of molecule.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic endeavors.

The Pyrrolidine Scaffold: A Technical Guide to its Mechanism of Action in Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a "privileged scaffold".[1][3][4] The structural features of the pyrrolidine nucleus, including its sp³-hybridized carbons that allow for three-dimensional diversity and the presence of a basic nitrogen atom, contribute to its versatile pharmacological profile.[5][6][7] This technical guide provides an in-depth exploration of the core mechanisms of action of pyrrolidine-based bioactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diverse Biological Activities and Mechanisms of Action

Pyrrolidine-containing compounds exhibit a remarkable breadth of biological activities, targeting a wide array of enzymes, receptors, and signaling pathways.[1][3] This versatility has led to their development as anticancer, antibacterial, antiviral, anti-inflammatory, antidiabetic, and neuroprotective agents.[3][4]

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[1][8]

-

Enzyme Inhibition: Certain pyrrolidine-based compounds function by inhibiting enzymes crucial for cancer cell survival and proliferation. For instance, spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[5] HDAC2 inhibition leads to cell cycle arrest and apoptosis, while targeting prohibitin 2, a mitochondrial chaperone protein, also promotes apoptotic pathways.[9][10] Another important class of enzyme targets are poly(ADP-ribose) polymerases (PARP-1 and -2), which are involved in DNA damage repair. Pyrrolidine-containing PARP inhibitors induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][7][11]

-

Disruption of Tubulin Polymerization: Some pyrrolidine-containing compounds, particularly analogues of combretastatin, exert their anticancer effects by inhibiting tubulin polymerization.[12][13][14] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[12][14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Quantitative Data on Bioactive Pyrrolidine Compounds

The following tables summarize the quantitative data for various pyrrolidine-based compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class/Name | Target/Mechanism | Cell Line | IC50/ED50 | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | HDAC2, PHB2 | MCF-7 | 0.42 - 0.78 µM | [1] |

| Spiro[pyrrolidine-3,3'-oxindoles] | HDAC2, PHB2 | HT29 | 0.39 - 0.92 µM | [1] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (Compound 37e) | Not specified | MCF-7 | 17 µM | [15] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (Compound 37e) | Not specified | HeLa | 19 µM | [15] |

| Benzimidazole carboxamides bearing a pyrrolidine nucleus (Compound 19j) | PARP-1, -2 | MDA-MB-436 | 17.4 µM | [16] |

| Benzimidazole carboxamides bearing a pyrrolidine nucleus (Compound 19j) | PARP-1, -2 | CAPAN-1 | 11.4 µM | [16] |

| Thiosemicarbazone pyrrolidine–copper(II) complex (Compound 37a) | Not specified | SW480 | 0.99 ± 0.09 µM | [11][17] |

| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant | MES test | ED50: 80.38 mg/kg | [5][15] |

| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant | 6 Hz test | ED50: 108.80 mg/kg | [5][15] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class/Name | Target Enzyme | IC50/Ki | Reference |

| Pyrrolidine sulfonamide (Compound 23d) | DPP-IV | IC50: 11.32 ± 1.59 µM | [18] |

| Pyrrolidine-based benzenesulfonamide (Compound 19a) | Acetylcholinesterase (AChE) | Ki: 22.34 ± 4.53 nM | [11][19] |

| Pyrrolidine-based benzenesulfonamide (Compound 19b) | Acetylcholinesterase (AChE) | Ki: 27.21 ± 3.96 nM | [11][19] |

| Spirooxindole pyrrolidine derivative (Compound 41) | MDM2 | Ki: 0.24 ± 0.06 µM | [11] |

| Polyhydroxylated pyrrolidines | α-Glucosidase, Aldose Reductase | Varies | [5] |

| Rhodanine-substituted spirooxindole pyrrolidines | α-Amylase | IC50: ~1.6 µg/mL | [11] |

| 1,2,4-Oxadiazole pyrrolidine derivatives | DNA Gyrase | IC50: 120 - 270 nM | [3] |

| Pyrrolidine sulfonamide (Compound 23a) | GlyT1 | Ki: 0.198 µM | [16] |

| Pyrrolizines | COX-1 | IC50: 2.45–5.69 µM | [15] |

| Pyrrolizines | COX-2 | IC50: 0.85–3.44 µM | [15] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | IC50: 314 µg/mL | [20] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | IC50: 130 µg/mL | [20] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | IC50: 105 µg/mL | [20] |

Table 3: Antiviral and Neuroprotective Activity of Pyrrolidine Derivatives

| Compound Class/Name | Activity | Target/Receptor | IC50/Ki | Reference |

| Pyrrolidine-containing derivative (Compound 26) | CXCR4 Antagonist | CXCR4 | IC50: 79 nM | [18] |

| Chiral pyrrolidine derivative ((S)-14g) | Neuroprotective | Butyrylcholinesterase (BChE) | Ki: 0.080 µM | [17] |

| Ifenprodil analogue (5d) | Neuroprotective | Sigma-1 Receptor (S1R) | Ki: >10000 nM | [21] |

| Ifenprodil analogue (5i) | Neuroprotective | Sigma-1 Receptor (S1R) | Ki: >10000 nM | [21] |

Signaling Pathways and Mechanisms of Action: Visualized

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyrrolidine-based bioactive compounds.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.[1]

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][22][23]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1][22][23] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[1][22]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22][24]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the formation of formazan crystals.[22][24]

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][24][25]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[22][23][24]

Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit α-glucosidase, an enzyme that hydrolyzes carbohydrates. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product, which can be quantified spectrophotometrically at 405 nm.[1][13]

Protocol:

-

Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), pNPG substrate, and the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).[1][2][13]

-

Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate at 37°C for a pre-determined time (e.g., 15 minutes).[1]

-

Reaction Initiation: Add the pNPG substrate to each well to start the reaction.[1][2]

-

Incubation and Termination: Incubate the reaction mixture at 37°C for a specific period (e.g., 20-30 minutes). Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).[1][2]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[1][2][13]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Principle: This is a fluorometric or colorimetric assay that measures the inhibition of DPP-4, a serine protease. The enzyme cleaves a synthetic substrate, such as Gly-Pro-p-nitroanilide (for colorimetric) or Gly-Pro-aminomethylcoumarin (AMC) (for fluorometric), releasing a detectable product.[26][27]

Protocol (Fluorometric):

-

Reagent Preparation: Prepare solutions of recombinant human DPP-4, the fluorogenic substrate Gly-Pro-AMC, and the pyrrolidine-based inhibitor in a suitable buffer (e.g., Tris-HCl, pH 8.0).[6]

-

Pre-incubation: In a 96-well plate, add the test inhibitor at various concentrations and the DPP-4 enzyme solution. Pre-incubate at 37°C for 10-15 minutes.[6]

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[26]

-

Calculation: Determine the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the control wells.

3. DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase. The assay uses a relaxed plasmid DNA (e.g., pBR322) as a substrate. In the presence of ATP, DNA gyrase introduces negative supercoils into the plasmid. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.[9][28]

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and the test compound at various concentrations.[9][28]

-

Enzyme Addition: Add purified E. coli or M. tuberculosis DNA gyrase to the reaction mixture.[9][28]

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9][28]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).[9][28]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed plasmid forms.[9][28]

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.[9][28]

Tubulin Polymerization Assay

Principle: This assay monitors the in vitro assembly of purified tubulin into microtubules. The polymerization process can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.[15][18][29]

Protocol (Turbidity-based):

-

Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and glycerol. Prepare solutions of purified tubulin and the test compound.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the ice-cold tubulin solution to the wells. The polymerization is initiated by the temperature shift to 37°C.[15]

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).[15][18]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting sigmoidal curve. Inhibitors of polymerization will decrease the slope and the maximum absorbance of the curve.

Conclusion

The pyrrolidine scaffold is a remarkably versatile and privileged structure in the design of bioactive compounds. Its derivatives have demonstrated a wide range of mechanisms of action, from the inhibition of critical enzymes in cancer and infectious diseases to the modulation of complex signaling pathways and the disruption of fundamental cellular processes like microtubule dynamics. The ability to readily synthesize a diverse array of pyrrolidine-containing molecules allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics with enhanced potency and selectivity. This technical guide provides a foundational understanding of the core mechanisms of action of these important compounds, offering valuable insights for researchers and drug development professionals in their quest for new and effective medicines.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 8. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]

- 11. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 12. Multifaceted role of prohibitin in cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 20. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prohibitins control cell proliferation and apoptosis by regulating OPA1-dependent cristae morphogenesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. The Role of Prohibitin-2 in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. annualreviews.org [annualreviews.org]

- 29. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Stereoselective Synthesis of 3-Substituted Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. The precise control of stereochemistry at the C3 position is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This technical guide provides an in-depth overview of modern stereoselective methods for the synthesis of 3-substituted pyrrolidine derivatives, with a focus on strategies that offer high levels of enantioselectivity and diastereoselectivity.

Catalytic Asymmetric Methodologies

Asymmetric catalysis has emerged as the most powerful and atom-economical approach for the synthesis of chiral pyrrolidines. These methods utilize a small amount of a chiral catalyst to generate large quantities of enantioenriched products.

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

A notable advancement in pyrrolidine synthesis is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. This method, employing novel phosphoramidite ligands, provides access to a variety of 3-substituted pyrrolidines with excellent yields and high levels of stereocontrol.[1] The reaction proceeds through a stepwise mechanism involving the formation of a palladium-TMM complex, which then reacts with the imine.

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

To a solution of the imine (0.2 mmol) in a suitable solvent such as toluene (1.0 mL) is added the palladium catalyst, typically [Pd(dba)2] (5 mol%), and the chiral phosphoramidite ligand (10 mol%). The mixture is stirred at room temperature for 10 minutes, followed by the addition of the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate) (0.3 mmol). The reaction is then stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours) and monitored by TLC. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.

Table 1: Scope of the Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

| Entry | Imine Substrate (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 95 | 98 |

| 2 | 4-Methoxyphenyl | 92 | 97 |

| 3 | 4-Chlorophenyl | 96 | 99 |

| 4 | 2-Naphthyl | 88 | 96 |

| 5 | Thien-2-yl | 85 | 95 |

Data is representative of typical results reported in the literature.

Caption: Workflow for Pd-catalyzed [3+2] cycloaddition.

Organocatalytic Michael Addition

Organocatalysis provides a metal-free alternative for the stereoselective synthesis of 3-substituted pyrrolidines. Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization and reduction to afford highly functionalized pyrrolidines.

Experimental Protocol: General Procedure for Organocatalytic Michael Addition

To a stirred solution of the nitroalkene (1.0 mmol) and the aldehyde (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 5 mL) is added the organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) and a cocatalyst (e.g., benzoic acid, 10-20 mol%). The reaction mixture is stirred at room temperature for 24-72 hours. The resulting Michael adduct is then subjected to a one-pot reduction and cyclization sequence. For example, the addition of a reducing agent such as NaBH4 or H2 over a catalyst (e.g., Pd/C) can afford the desired 3-substituted pyrrolidine. The product is then purified by column chromatography.

Table 2: Enantioselective Organocatalytic Michael Addition for Pyrrolidine Synthesis

| Entry | Nitroalkene (R1) | Aldehyde (R2) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | Phenyl | Propanal | 85 | 95:5 | 98 |

| 2 | 4-Nitrophenyl | Butanal | 82 | 97:3 | 99 |

| 3 | 2-Furyl | Isovaleraldehyde | 78 | 92:8 | 96 |

| 4 | Styryl | Phenylacetaldehyde | 75 | 90:10 | 95 |

Data is representative of typical results reported in the literature.

Caption: Organocatalytic Michael addition cycle.

Diastereoselective Methodologies

When the starting materials already contain one or more stereocenters, the focus shifts to controlling the formation of new stereocenters relative to the existing ones.

Three-Component Reaction Catalyzed by Ytterbium Triflate

A highly diastereoselective method for the synthesis of polysubstituted pyrrolidines involves a three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by ytterbium triflate (Yb(OTf)3). This reaction proceeds via the in situ formation of an aldimine, which then undergoes a formal [3+2] cycloaddition with the cyclopropane. The reaction generally favors the formation of the cis-2,5-disubstituted pyrrolidine diastereomer.[2][3]

Experimental Protocol: General Procedure for the Yb(OTf)3-Catalyzed Three-Component Reaction

To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a dry solvent such as CH2Cl2 (5 mL) is added Yb(OTf)3 (10 mol%). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. The 1,1-cyclopropanediester (1.1 mmol) is then added, and the reaction is stirred at room temperature or heated as necessary for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the pyrrolidine product.

Table 3: Diastereoselective Three-Component Synthesis of Pyrrolidines

| Entry | Aldehyde | Amine | 1,1-Cyclopropanediester | Yield (%) | dr (cis:trans) |

| 1 | Benzaldehyde | Benzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 92 | >20:1 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl cyclopropane-1,1-dicarboxylate | 88 | >20:1 |

| 3 | Furfural | p-Methoxyaniline | Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | 85 | 15:1 |

| 4 | Cinnamaldehyde | Benzylamine | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 80 | >20:1 |

Data is representative of typical results reported in the literature.

Caption: Logical flow of the three-component reaction.

Biocatalytic Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes can catalyze reactions with exquisite stereocontrol under mild conditions.

Enzymatic Intramolecular C-H Amination

Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular C-H amination of azides to form chiral pyrrolidines.[4][5][6] This biocatalytic approach allows for the direct conversion of C-H bonds into C-N bonds with high enantioselectivity.

Experimental Protocol: General Procedure for Biocatalytic C-H Amination

The reaction is typically performed in an aqueous buffer solution (e.g., potassium phosphate buffer, pH 8.0) containing the engineered cytochrome P450 enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the azide substrate dissolved in a co-solvent (e.g., DMSO). The reaction mixture is shaken at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. The product is then extracted with an organic solvent, and the extract is dried, concentrated, and purified by chromatography.

Table 4: Biocatalytic Synthesis of Chiral Pyrrolidines

| Entry | Substrate | Enzyme Variant | Yield (%) | ee (%) |

| 1 | 5-Azido-1-phenylpentan-1-one | P411-PYS-5149 | 74 | 91 |

| 2 | 5-Azido-2,2-dimethyl-1-phenylpentan-1-one | P411-PYS-5149 | 68 | 95 |

| 3 | 4-Azido-1-(4-methoxyphenyl)butan-1-one | P411-PYS-5149 | 71 | 93 |

Data is representative of typical results reported in the literature.

Caption: Biocatalytic C-H amination pathway.

Conclusion

The stereoselective synthesis of 3-substituted pyrrolidine derivatives is a rapidly evolving field with a diverse array of powerful methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. The methods outlined in this guide, from asymmetric catalysis to biocatalysis, provide researchers and drug development professionals with a robust toolkit for accessing these valuable chiral building blocks. Continued innovation in catalyst design and reaction engineering will undoubtedly lead to even more efficient and selective syntheses in the future.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate in Modern Neuroscience Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate and its analogs, serving as a critical resource for researchers, scientists, and professionals in drug development. The pyrrolidine scaffold, a cornerstone in medicinal chemistry, is integral to numerous compounds targeting the central nervous system (CNS). This document elucidates the mechanistic underpinnings, experimental validation, and therapeutic potential of this chemical class in neuroscience.

While direct research on this compound is emerging, this guide draws upon extensive data from structurally similar pyrrolidine derivatives to project its putative roles and mechanisms of action. The information presented herein is intended to catalyze further investigation into this promising compound and its derivatives for the development of novel neurological therapies.

Data Presentation: Quantitative Insights into Pyrrolidine Derivatives

The following tables summarize key quantitative data for various N-benzylpyrrolidine and 3-aminopyrrolidine derivatives, offering a comparative look at their binding affinities and inhibitory concentrations against crucial neurological targets. This data is essential for understanding the structure-activity relationships (SAR) that govern the therapeutic efficacy of this class of compounds.

Disclaimer: The following data pertains to analogs and derivatives of this compound and is presented to infer its potential biological activity. Direct experimental values for the specific compound were not available in the reviewed literature.

Table 1: Binding Affinities (Ki) of N-Benzylpyrrolidine Analogs for CNS Receptors

| Compound/Analog | Receptor Target | Ki (nM) | Species | Reference |

| Benzylpiperazine Derivative 15 | σ1 Receptor | 1.6 | Human | [1] |

| Benzylpiperazine Derivative 24 | σ1 Receptor | 4.9 | Human | [1] |

| Benzyl Derivative 1 | Opioid Receptor (δ) | >40% inhibition @ 10µM | Human | [2] |

| Benzyl Derivative 2 | Opioid Receptor (δ) | >40% inhibition @ 10µM | Human | [2] |

| Benzyl Derivative 1 | Cannabinoid Receptor (CB1) | >40% inhibition @ 10µM | Human | [2] |

| Benzyl Derivative 2 | Cannabinoid Receptor (CB2) | >40% inhibition @ 10µM | Human | [2] |

Table 2: Inhibitory Concentrations (IC50) of Aminopyrrolidine and Related Derivatives

| Compound/Analog | Target | IC50 (µM) | Cell Line/System | Reference |

| Lamotrigine (contains a triazine ring, not pyrrolidine) | Peak NaV1.5 Current (Vhold = -120 mV) | 280.2 ± 15.5 | HEK293 cells | [3][4] |

| Lamotrigine (Vhold = -95 mV) | Peak NaV1.5 Current | 28.8 ± 4.0 | HEK293 cells | [3][4] |

| Lamotrigine | Late NaV1.5 Current (ramp) | 12.2 ± 0.5 | HEK293 cells | [3] |

| Quinidine | Peak NaV1.5 Current | 55.6 | HEK293 cells | [5] |

| Flecainide | Peak NaV1.5 Current | 27.7 | HEK293 cells | [5] |

| (aR, S)-Naphthyridine Derivative (3a-A) | NK1 Receptor | 0.0008 | Human IM-9 cells | [6] |

| (aS,R)-Naphthyridine Derivative (3b-B) | NK1 Receptor | 0.62 | Human IM-9 cells | [6] |

Experimental Protocols

To facilitate reproducible and rigorous scientific inquiry, this section provides detailed methodologies for key experiments relevant to the study of pyrrolidine derivatives in neuroscience.

Whole-Cell Patch Clamp Recording for Sodium Channel Analysis

This protocol is adapted for the analysis of sodium channel currents in cultured neurons or cell lines (e.g., HEK293) expressing specific channel subtypes.

I. Preparation:

-

Cell Culture: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ. Fire-polish the tips to ensure a smooth surface for sealing.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

-

II. Recording Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with aCSF at 1.5-2 mL/min.

-

Fill a prepared glass pipette with the internal solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and lower it into the bath.

-

Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal).

-

Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Switch to voltage-clamp mode. Hold the cell at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents using appropriate data acquisition software.

-

To test the effect of a compound, perfuse the bath with aCSF containing the desired concentration of the this compound analog.

Immunofluorescence Staining for Cdk5 and MAPK Pathway Components

This protocol outlines the steps for visualizing the subcellular localization and expression levels of key proteins in neuronal signaling pathways.

I. Cell Preparation and Treatment:

-

Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) onto sterile glass coverslips in a multi-well plate.

-

Allow cells to adhere and differentiate for an appropriate period.

-

Treat cells with the pyrrolidine derivative at various concentrations or a vehicle control for the desired duration.

II. Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.[7]

-

Wash the cells three times with PBS.

III. Staining and Imaging:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate the cells with the primary antibody (e.g., anti-Cdk5, anti-phospho-JNK) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows pertinent to the study of this compound and its derivatives in neuroscience.

Caption: Cdk5 Signaling Pathway in Neurodegeneration.

Caption: MAPK Signaling in Neuronal Function.

Caption: Workflow for Electrophysiological Screening.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Synthesis of Novel Heterocyclic Compounds from Pyrrolidine Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery. Its unique stereochemical and conformational properties make it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of modern synthetic strategies for constructing diverse heterocyclic compounds from pyrrolidine precursors, with a focus on methodologies, quantitative data, and biological applications relevant to drug development.

Core Synthetic Strategies

The synthesis of novel heterocyclic compounds from pyrrolidine precursors can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold. This guide will focus on key cyclization and multicomponent strategies that offer efficient access to molecular complexity.

[3+2] Cycloaddition Reactions

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. These reactions allow for the rapid assembly of highly substituted pyrrolidines with excellent control over stereochemistry. A common approach involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid, such as proline or sarcosine, with an aldehyde or ketone. This dipole then reacts with a dipolarophile, typically an activated alkene, to yield the desired heterocyclic framework.

A significant application of this methodology is in the synthesis of spirooxindole-pyrrolidines, a class of compounds with potent anticancer and antifungal activities.[1][2][3] The reaction of an isatin derivative (ketone), an amino acid, and a suitable dipolarophile in a one-pot, multicomponent fashion provides a highly efficient route to these complex scaffolds.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations, offering a practical guide for laboratory implementation.

Synthesis of Spirooxindole-Pyrrolidine Derivatives via [3+2] Cycloaddition

This protocol describes a multicomponent reaction for the synthesis of a novel series of mesitylene-based spirooxindole-pyrrolidine derivatives with demonstrated anticancer activity.[3]

General Procedure:

-

A mixture of isatin (1.0 mmol), sarcosine (1.5 mmol), and the substituted chalcone (1.0 mmol) is taken in ethanol (10 mL).

-

The reaction mixture is refluxed for 5-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Characterization Data for a Representative Compound (5f from the cited study):

-

Yield: 89%[3]

-

Appearance: White solid[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 7.6 Hz, 1H), 7.29-7.25 (m, 1H), 7.02 (t, J = 7.6 Hz, 1H), 6.85 (s, 2H), 6.70 (d, J = 8.0 Hz, 1H), 5.01 (d, J = 9.2 Hz, 1H), 4.44 (d, J = 9.2 Hz, 1H), 3.42-3.35 (m, 1H), 2.45 (s, 3H), 2.27 (s, 6H), 2.24 (s, 3H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 178.9, 171.2, 141.2, 138.1, 137.5, 136.9, 130.1, 129.4, 128.7, 125.5, 122.8, 109.4, 71.5, 68.9, 60.8, 55.4, 35.7, 21.1, 20.9, 19.8.[3]

-

HRMS (ESI): m/z [M+H]⁺ Calcd for C₂₉H₂₉N₂O₂: 453.2224; Found: 453.2229.[3]

Enantioselective Total Synthesis of (+)-Amabiline (a Pyrrolizidine Alkaloid)

This protocol outlines the final steps in the total synthesis of the pyrrolizidine alkaloid (+)-amabiline, demonstrating a strategy for constructing the bicyclic core.[4]

Procedure:

-

To a solution of the protected viridifloric acid derivative (1.0 equiv) in CH₂Cl₂ at 0 °C is added oxalyl chloride (2.0 equiv) followed by a catalytic amount of DMF.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then concentrated in vacuo.

-

The resulting acid chloride is dissolved in THF and added to a solution of the supinidine precursor (1.2 equiv) and triethylamine (3.0 equiv) in THF at 0 °C.

-

The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the coupled product.

-

For the final deprotection and cyclization, the coupled product is subjected to acid-mediated global deprotection, which also facilitates intramolecular condensation to form an imine, followed by in situ reduction to yield (+)-amabiline.[4]

Data Presentation: Biological Activity of Novel Pyrrolidine Derivatives

The following tables summarize the in vitro anticancer activity of newly synthesized spirooxindole-pyrrolidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target Cell Line | IC₅₀ (µM)[3] |

| 4a | A549 (Lung) | 6.54 |

| 4b | A549 (Lung) | 8.21 |

| 4e | A549 (Lung) | 9.87 |

| 4g | A549 (Lung) | 7.32 |

| 5c | A549 (Lung) | 5.12 |

| 5e | A549 (Lung) | 3.48 |

| 5f | A549 (Lung) | 1.20 |

| Cisplatin | A549 (Lung) | 10.2 |

| Compound | Target Cell Line | IC₅₀ (µg/mL)[1] |

| 1 | HeLa (Cervical) | 70 |

| 1 | Vero (Normal) | >200 |

| 4 | HeLa (Cervical) | <20 |

| 4 | Vero (Normal) | <20 |

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex synthetic routes and biological mechanisms. The following diagrams were generated using the DOT language and rendered with Graphviz.

Synthetic and Biological Evaluation Workflow

Mechanism of Apoptosis Induction by Spirooxindole-Pyrrolidines

References

- 1. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives Lacking Specific Data for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

Despite a comprehensive search for the asymmetric synthesis of pyrrolidine derivatives utilizing Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate as a key starting material, specific and detailed experimental protocols with corresponding quantitative data could not be located in the available scientific literature. The search yielded general methodologies for the synthesis of chiral pyrrolidines, but lacked concrete examples that employ the specified reactant.

The pyrrolidine ring is a crucial structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The development of stereocontrolled methods for its synthesis is a significant area of research in organic chemistry and drug discovery. Methodologies such as 1,3-dipolar cycloadditions, Michael additions, and multicomponent reactions are commonly employed to construct this heterocyclic system with high enantiomeric and diastereomeric purity.

While the title compound, this compound, represents a potentially valuable chiral building block for the synthesis of complex pyrrolidine derivatives, published research detailing its specific applications in asymmetric synthesis is not readily accessible. General principles of asymmetric synthesis suggest that the amino group of this molecule could be functionalized in a stereoselective manner, or the existing stereocenter could be used to direct the formation of new chiral centers. However, without specific examples, any proposed protocols would be purely hypothetical.

For researchers, scientists, and drug development professionals interested in the asymmetric synthesis of pyrrolidine derivatives, it is recommended to consult literature that covers the broader topics of:

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: This is a powerful method for the construction of highly substituted pyrrolidines.

-

Organocatalytic Asymmetric Michael Addition: This approach is widely used to form C-C and C-N bonds in an enantioselective fashion, leading to chiral pyrrolidine precursors.

-

Diastereoselective Reactions of Chiral Pyrrolidine Precursors: Utilizing existing chirality within a pyrrolidine ring to control the stereochemical outcome of subsequent reactions.

-

Multicomponent Reactions for Pyrrolidine Synthesis: These reactions allow for the rapid assembly of complex pyrrolidine structures from simple starting materials in a single step.

Due to the absence of specific data for reactions involving this compound, the creation of detailed application notes, quantitative data tables, and specific experimental protocols as requested is not possible at this time. Further experimental research would be required to establish and validate such protocols. Similarly, the generation of meaningful signaling pathway or experimental workflow diagrams using Graphviz is precluded by the lack of defined reaction schemes and methodologies for the specified compound.

Application Notes and Protocols for the Use of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, a conformationally constrained building block, into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of such Cα-tetrasubstituted amino acids is a key strategy in the design of peptidomimetics with enhanced structural stability and biological activity.

Introduction

This compound serves as a valuable synthetic intermediate for introducing a rigid 3-amino-3-methylpyrrolidine scaffold into peptides. This modification can induce specific secondary structures, such as β-turns, and increase resistance to enzymatic degradation, properties that are highly desirable in the development of therapeutic peptides and other bioactive molecules. The benzyl carbamate (Cbz or Z) group provides protection for the pyrrolidine nitrogen, which can be removed under specific conditions, while the primary amino group is available for peptide bond formation. This document outlines the general principles and specific protocols for the efficient use of this building block in standard Fmoc-based solid-phase peptide synthesis.

Key Applications

The incorporation of a 3-amino-3-methylpyrrolidine moiety can be instrumental in:

-

Inducing Conformational Constraints: The rigid pyrrolidine ring restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures.

-

Enhancing Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulating Biological Activity: By fixing the peptide's conformation, the interaction with biological targets can be optimized, leading to improved potency and selectivity.

-

Developing Peptidomimetics: This building block is a key component in the synthesis of novel peptidomimetics with unique structural and functional properties.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Preparation

Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, are suitable for the synthesis of peptides incorporating this compound.

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Wash the resin three times with DMF.

N-α-Fmoc Deprotection

The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid.

Protocol 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

Due to the steric hindrance of the Cα-tetrasubstituted center, efficient coupling of this compound may require optimized coupling conditions.

Protocol 3: Standard Coupling

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent such as HBTU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.).

-

Pre-activate the mixture for 5-10 minutes.

-